

Metachromin X: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Metachromins X*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metachromin X, a sesquiterpene quinone discovered from a marine sponge of the *Spongia* genus. This document details its isolation, structural elucidation, and initial findings on its biological activity, with a focus on its effects on cell cycle progression.

Discovery and Significance

Metachromin X was first isolated from a marine sponge, *Spongia* sp., as part of a screening effort to identify novel inhibitors of cell cycle progression.^[1] Marine sponges are a well-established, prolific source of structurally diverse and biologically active secondary metabolites, with many compounds showing potential for development as therapeutic agents.^{[1][2][3]} Sesquiterpenoid quinones, the class of compounds to which Metachromin X belongs, are known for their cytotoxic and antiproliferative properties, making them promising candidates for anticancer drug discovery.^{[2][4][5][6]}

The initial investigation into Metachromin X revealed its ability to arrest the cell cycle in HeLa/Fucci2 cells at the S/G2/M phase, indicating its potential as an antineoplastic agent.^[1] Further research into its specific molecular targets and mechanism of action is ongoing.

Isolation and Purification

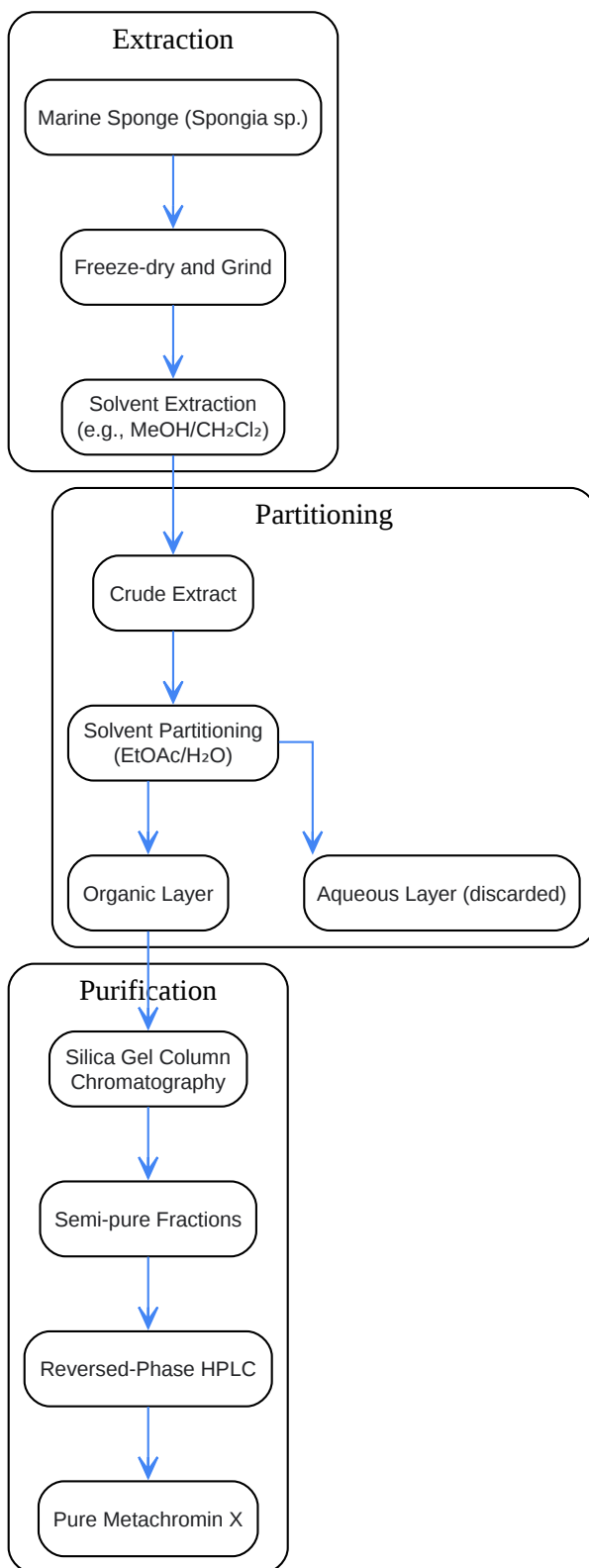
The following is a generalized protocol for the isolation and purification of Metachromin X from its marine sponge source, based on standard methodologies for sesquiterpenoid quinones.

Experimental Protocol: Isolation of Metachromin X

- Extraction:
 - The sponge material (*Spongia* sp.) is collected, freeze-dried, and ground into a fine powder.
 - The powdered sponge is then extracted exhaustively with an organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH, at room temperature.
 - The resulting crude extract is concentrated under reduced pressure to yield a dark, oily residue.
- Solvent Partitioning:
 - The crude extract is suspended in a biphasic solvent system, such as ethyl acetate (EtOAc) and water (H₂O), to separate compounds based on polarity.
 - The organic layer, containing the less polar compounds including Metachromin X, is collected and the solvent is evaporated.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The dried organic fraction is subjected to silica gel column chromatography. Elution is performed with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
 - Reversed-Phase High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing Metachromin X are further purified using reversed-phase HPLC (e.g., with a C18 column).

- A typical mobile phase for elution is a gradient of methanol and water or acetonitrile and water.
- The purity of the isolated Metachromin X is confirmed by analytical HPLC.

Below is a diagram illustrating the general workflow for the isolation of Metachromin X.



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Figure 1. General workflow for the isolation of Metachromin X.

Structure Elucidation

The chemical structure of Metachromin X was determined through a combination of spectroscopic techniques. The planar structure was assigned based on spectroscopic data, and its total synthesis confirmed the proposed structure.^[1]

Experimental Protocol: Structure Elucidation

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy is used to identify the proton environments in the molecule.
 - ^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms.
 - 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.
- Chiral HPLC and Circular Dichroism (CD) Spectroscopy: These techniques are used to determine the absolute configuration of stereocenters in the molecule.^[1]

Spectroscopic Data

The following table summarizes the key spectroscopic data for Metachromin X. (Note: Specific values are placeholders and should be referenced from the primary literature).

Spectroscopic Data for Metachromin X

Technique	Data
Molecular Formula	C ₂₂ H ₂₈ O ₄
HR-ESI-MS [M+H] ⁺	m/z [Value from literature]
¹ H NMR (CDCl ₃ , 500 MHz)	δ [List of chemical shifts, multiplicities, and coupling constants]
¹³ C NMR (CDCl ₃ , 125 MHz)	δ [List of chemical shifts]
UV (MeOH) λ _{max}	[Wavelengths in nm]
IR (film) ν _{max}	[Wavenumbers in cm ⁻¹]

Biological Activity: Cell Cycle Inhibition

Metachromin X has been identified as an inhibitor of cell cycle progression.^[1] The primary reported biological activity is the arrest of the cell cycle at the S/G2/M phase in HeLa/Fucci2 cells.^[1]

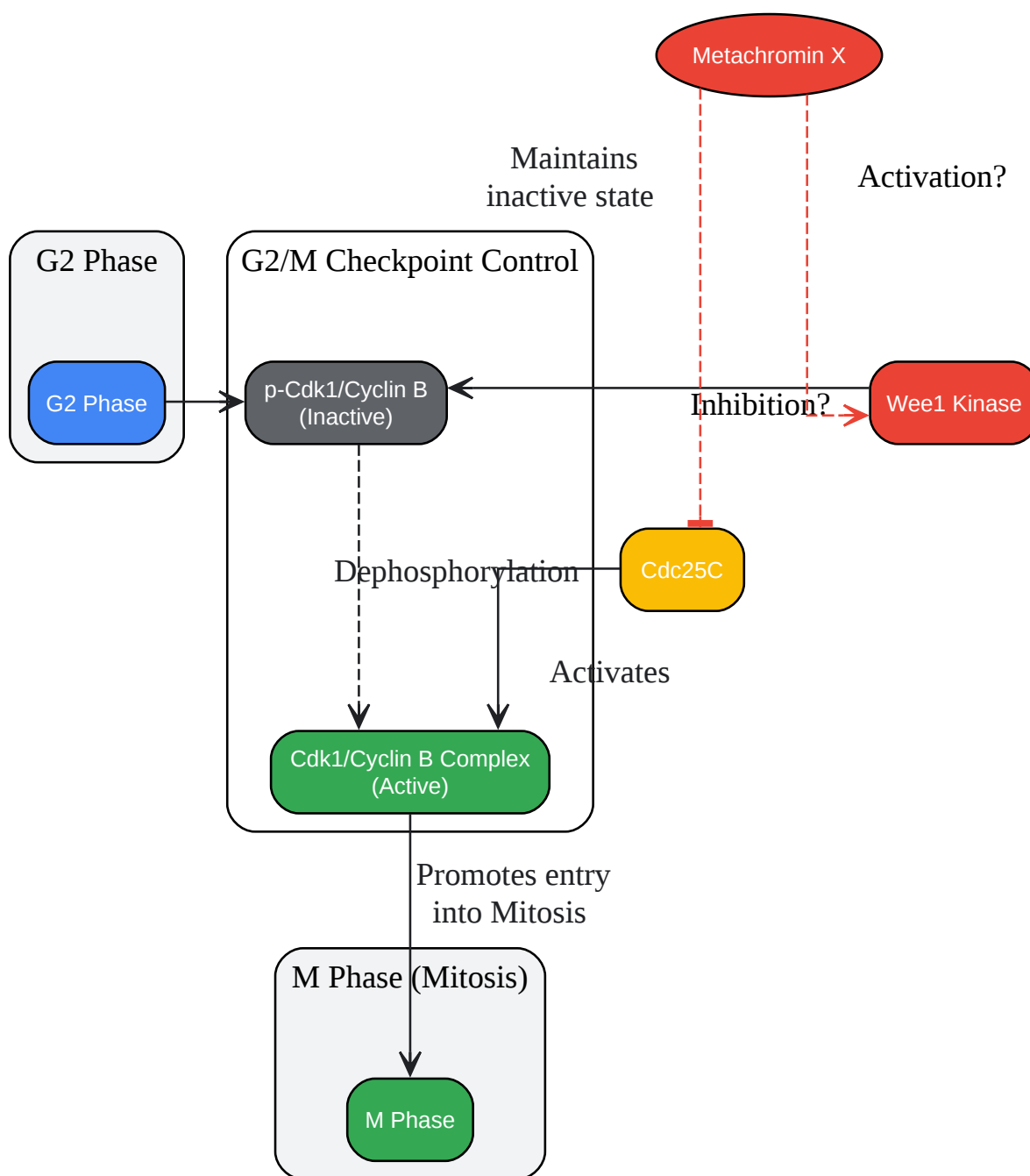
Quantitative Biological Data

The following table presents the reported biological activity data for Metachromin X and related compounds.

Compound	Cell Line	Activity	IC ₅₀ (μM)
Metachromin X	HeLa/Fucci2	Cell cycle arrest at S/G2/M	[Value from literature]
Metachromin C	HeLa/Fucci2	Cell cycle arrest at S/G2/M	[Value from literature]
Metachromin C	U937	Cytotoxicity	[Value from literature]
Metachromin C	HeLa	Cytotoxicity	[Value from literature]
Metachromin C	HepG2	Cytotoxicity	[Value from literature]

Signaling Pathway: G2/M Cell Cycle Arrest

The arrest of the cell cycle at the G2/M checkpoint is a crucial mechanism for preventing cells with damaged DNA from entering mitosis.^[7] This checkpoint is tightly regulated by a complex signaling network. While the precise molecular target of Metachromin X has not been fully elucidated, its induction of G2/M arrest suggests interference with key regulators of this process. The pathway diagram below illustrates the key components of the G2/M checkpoint and a hypothetical point of intervention for Metachromin X.



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Figure 2. Hypothetical mechanism of Metachromin X-induced G2/M arrest.

Future Directions

Metachromin X represents a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:

- Total Synthesis: Development of an efficient and scalable total synthesis route to enable further biological evaluation and the generation of analogues.
- Mechanism of Action Studies: Identification of the specific molecular target(s) of Metachromin X within the cell cycle machinery.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Metachromin X analogues to optimize potency and selectivity.
- In Vivo Efficacy: Evaluation of the antitumor activity of Metachromin X in preclinical animal models.

This technical guide provides a summary of the current knowledge on Metachromin X. As research in this area progresses, a more detailed understanding of its therapeutic potential will emerge.

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